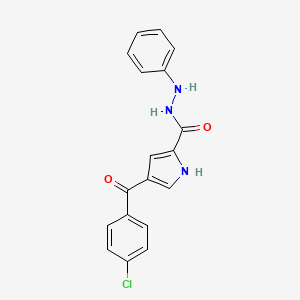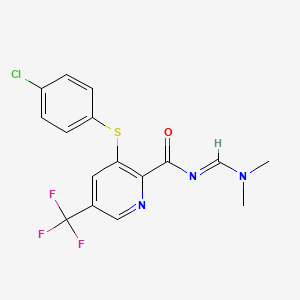![molecular formula C16H14ClNO2 B3035760 (4-氯苯基)甲基 N-[(E)-2-苯乙烯基]氨基甲酸酯 CAS No. 338413-36-8](/img/structure/B3035760.png)
(4-氯苯基)甲基 N-[(E)-2-苯乙烯基]氨基甲酸酯
描述
(4-Chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate, also known as carbamate 4-chloro-N-[2-(phenylethenyl)phenylmethyl], is an organic compound that has recently become of interest to the scientific community. It is a carbamate ester, which is a type of chemical compound that contains an amide group and an ester group. This compound has several potential applications, including use in scientific research, drug development, and laboratory experiments.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate:
Agricultural Fungicide
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is widely used as a fungicide in agriculture. Its primary function is to inhibit the growth of various fungal pathogens that affect crops. This compound works by disrupting the mitochondrial respiration of fungi, thereby preventing their energy production and growth . Its effectiveness in controlling diseases like powdery mildew and downy mildew makes it a valuable tool for farmers aiming to protect their crops and ensure high yields.
Pesticide Residue Analysis
In the field of environmental science, this compound is used as a reference standard for pesticide residue analysis. Researchers develop and validate analytical methods to detect and quantify residues of this fungicide in various environmental matrices, such as soil, water, and agricultural products . These studies are crucial for ensuring that the levels of pesticide residues remain within safe limits, protecting both human health and the environment.
Toxicological Studies
Toxicological research often involves studying the effects of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate on non-target organisms, including humans and wildlife. These studies help determine the compound’s toxicity levels, potential health risks, and safe exposure limits . Understanding its toxicological profile is essential for regulatory agencies to establish guidelines and regulations for its use.
Pharmacokinetics and Metabolism
Researchers investigate the pharmacokinetics and metabolism of this compound to understand how it is absorbed, distributed, metabolized, and excreted in living organisms. These studies provide insights into the compound’s behavior in biological systems and help in assessing its long-term effects and potential bioaccumulation . Such information is vital for developing safety protocols and mitigating any adverse impacts on health and the environment.
Environmental Impact Assessment
Environmental scientists study the impact of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate on ecosystems. This includes examining its persistence in soil and water, its degradation pathways, and its effects on non-target species such as beneficial insects, aquatic organisms, and soil microorganisms . These assessments are critical for understanding the ecological consequences of using this fungicide and for developing strategies to minimize its environmental footprint.
Formulation Development
In the field of chemical engineering, researchers work on developing new formulations of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate to enhance its efficacy, stability, and safety. This involves creating formulations that improve the compound’s solubility, reduce its volatility, and provide controlled release properties . Advanced formulations can lead to more efficient and targeted application, reducing the overall amount of fungicide needed and minimizing environmental contamination.
Resistance Management
Agricultural scientists study the development of resistance in fungal populations to (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate. Understanding the mechanisms of resistance and monitoring its prevalence in the field are crucial for developing resistance management strategies . These strategies may include rotating fungicides with different modes of action, using integrated pest management practices, and developing resistant crop varieties.
Regulatory Compliance and Safety Evaluation
Regulatory bodies require extensive data on the safety and efficacy of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate before approving its use. Researchers conduct comprehensive safety evaluations, including acute and chronic toxicity studies, carcinogenicity assessments, and environmental impact analyses . These studies ensure that the compound meets regulatory standards and can be used safely in agricultural practices.
属性
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-8-6-14(7-9-15)12-20-16(19)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPYIKCLNQPRX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)

![4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B3035680.png)

![1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3035684.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)
![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)
![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-(2-pyridinyl)acetamide](/img/structure/B3035698.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)